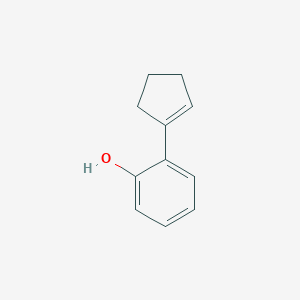
9H-Xanthen-9-one, 2-hydroxy-5-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Xanthen-9-one, 2-hydroxy-5-methoxy-: is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens . The compound 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- is characterized by its unique structure, which includes a xanthone core with hydroxy and methoxy substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Classical Condensation: One common method involves the condensation of salicylic acid with a phenol derivative.
Aryl Aldehyde and Phenol Derivative: Another approach involves the reaction of an aryl aldehyde with a phenol derivative.
Salicylaldehyde and 1,2-Dihaloarenes: This method uses salicylaldehyde and 1,2-dihaloarenes under specific conditions.
o-Haloarenecarboxylic Acid and Arynes: This synthetic route involves the reaction of o-haloarenecarboxylic acid with arynes.
Industrial Production Methods: Industrial production methods for xanthone derivatives often involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods may include the use of catalysts, microwave heating, and other techniques to improve yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for xanthone derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Jones reagent, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, ruthenium, copper.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- can yield various oxidized derivatives .
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of New Compounds: 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- is used as a building block for synthesizing new xanthone derivatives with potential biological activities.
Biology:
Antioxidant Activity: Xanthone derivatives, including 9H-Xanthen-9-one, 2-hydroxy-5-methoxy-, exhibit antioxidant properties, making them useful in biological studies.
Medicine:
Anti-inflammatory and Anticancer Activities: This compound has shown potential in medical research for its anti-inflammatory and anticancer properties.
Industry:
Mecanismo De Acción
The mechanism of action of 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
9H-Xanthen-9-one, 5-hydroxy-2-methoxy-: This compound is similar in structure but has different substituents, leading to variations in biological activity.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Another xanthone derivative with distinct substituents and biological properties.
Azaxanthones: These compounds contain nitrogen atoms in the aromatic moiety, offering different biological activities and solubility properties.
Propiedades
Número CAS |
70786-46-8 |
|---|---|
Fórmula molecular |
C14H10O4 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
2-hydroxy-5-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-17-12-4-2-3-9-13(16)10-7-8(15)5-6-11(10)18-14(9)12/h2-7,15H,1H3 |
Clave InChI |
CBMAAZVYXIBRLC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1OC3=C(C2=O)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)




![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)





